
Diphenidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2-diphenylethyl)piperidine is a stilbenoid.
生物活性
Diphenidine, a novel psychoactive substance (NPS), has garnered attention due to its unique pharmacological properties, primarily as an NMDA receptor antagonist. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, metabolic pathways, and potential therapeutic applications.
Pharmacodynamics
This compound exhibits significant antagonistic effects on the NMDA receptor, which is crucial for mediating excitatory neurotransmission in the brain. Studies using rat hippocampal slices have demonstrated that this compound can effectively block NMDA-mediated field excitatory postsynaptic potentials (fEPSPs) at concentrations comparable to those of ketamine, a well-known dissociative anesthetic .
Key Findings:
- NMDA Receptor Antagonism: this compound's uncompetitive antagonism at the NMDA receptor suggests it may inhibit excitotoxicity associated with excessive glutamate release .
- Monoamine Transporter Interaction: this compound has been identified as an equipotent inhibitor of norepinephrine and dopamine transporters, with weaker effects on serotonin transporters. This interaction may contribute to its psychoactive effects .
Metabolism and Toxicology
The metabolism of this compound has been studied extensively, revealing various pathways involving hydroxylation of its piperidine and phenyl rings. In a study involving rats, this compound was administered at a dose of 20 mg/kg, leading to the identification of multiple mono- and dihydroxy metabolites in urine .
Metabolic Pathways:
- Hydroxylation: The primary metabolic pathway involves mono-hydroxylation, resulting in several metabolites detectable in biological fluids .
- Toxicity Profile: Limited data are available regarding the toxicity of this compound. However, one study reported an LD50 estimation in mice without extensive toxicological evaluations for reproductive or carcinogenic effects .
Case Studies and Clinical Observations
Several case studies have documented the effects of this compound in clinical settings. One notable case involved a fatality linked to this compound combined with synthetic cannabinoid receptor agonists. Analysis revealed high concentrations of this compound in adipose tissue, emphasizing the compound's potential for accumulation in body tissues .
Clinical Observations:
- Behavioral Effects: In vivo studies indicate that high doses of this compound disrupt sensorimotor gating as measured by prepulse inhibition (PPI) experiments in rats. This disruption aligns with the effects seen with other NMDA antagonists .
- Stereotypic Behavior: Dose-dependent stereotypic behaviors were observed following administration through various routes, indicating significant central nervous system activity .
Comparative Analysis with Other NPS
This compound is part of a broader class of NPS that includes methoxphenidine and diclofensine. Comparative studies highlight that while all these substances exhibit NMDA receptor antagonism, their affinities for monoamine transporters vary significantly.
Compound | NMDA Receptor Affinity | DAT Affinity | NET Affinity | SERT Affinity |
---|---|---|---|---|
This compound | Moderate | Low μM range | Low μM range | Very weak |
Methoxphenidine | High | Moderate | Moderate | Moderate |
Diclofensine | Low | Submicromolar | Moderate | Moderate |
Potential Therapeutic Applications
Given its pharmacological profile, this compound has been explored for potential therapeutic uses, particularly in neuroprotection during ischemic events. Historical patents have suggested its utility in treating neurotoxic injuries related to conditions such as stroke or cardiac arrest due to its NMDA antagonist properties .
Research Implications:
- Neuroprotective Effects: The blockade of NMDA receptors may offer protective benefits against excitotoxic damage during ischemic episodes .
- Further Research Needed: Despite promising findings, further research is necessary to fully understand the therapeutic potential and safety profile of this compound.
常见问题
Basic Research Questions
Q. What analytical methods are recommended for identifying diphenidine in forensic or biological samples, and how should they be validated?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary techniques. GC-MS is ideal for detecting characteristic fragment ions (e.g., m/z 91.0, 174.1) via α-cleavage patterns . LC-MS/MS offers higher sensitivity for metabolites in blood or tissue . Validation should include standard addition methods to account for matrix effects, with cross-validation using Fourier-transform infrared spectroscopy (FTIR) to confirm structural integrity .
Q. How can researchers ensure reproducibility of this compound synthesis and characterization in novel compounds?
- Methodological Answer : Follow strict protocols for synthesis, including purity verification via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). For novel derivatives, provide full spectral data (¹H-NMR, ¹³C-NMR, FTIR) in supplemental materials . For known compounds, cite literature confirming identity and purity (e.g., SWGDRUG reference spectra) .
Q. What are the critical considerations for designing in vitro studies on this compound’s NMDA receptor antagonism?
- Methodological Answer : Use electrophysiological assays (e.g., NMDA-mediated fEPSP recordings) to measure receptor blockade kinetics. Include controls for nonspecific binding (e.g., σ1/σ2 receptor antagonists) due to this compound’s weak affinity for non-NMDA targets . Dose-response curves should account for its slow onset compared to ketamine .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacological effects (e.g., NMDA vs. dopamine transporter activity) be resolved?
- Methodological Answer : Use orthogonal assays:
- Receptor binding: Radioligand displacement assays (e.g., [³H]MK-801 for NMDA receptors, [³H]WIN35428 for dopamine transporters).
- Functional studies: Microdialysis for in vivo dopamine release quantification .
- Cross-validate with structural analogs (e.g., methoxphenidine) to isolate structure-activity relationships .
Q. What strategies are effective for differentiating this compound isomers (e.g., 1,2-DEP vs. 2,2-DEP) in seized samples?
- Methodological Answer : Combine gas chromatography solid-phase infrared spectroscopy (GC/IR) for isomer-specific vibrational modes and NMR to resolve stereochemical differences. For example, ¹³C-NMR can distinguish between 1,2- and 2,2-diphenylethyl substituents . Thin-layer chromatography (TLC) with optimized mobile phases provides rapid preliminary screening .
Q. How should researchers address gaps in this compound’s metabolic pathway data?
- Methodological Answer : Use hepatocyte incubation assays with LC-HRMS to identify phase I/II metabolites. Annotate unknown peaks using predictive software (e.g., MetFrag) and compare with synthetic standards. Include tissue distribution studies (e.g., MALDI-QTOF-MS for spatial mapping in brain slices) .
Q. Data Analysis and Contradiction Management
Q. What statistical approaches are suitable for reconciling variability in this compound’s neurobehavioral effects across studies?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., dosing regimen, animal strain). Meta-analyses should stratify data by methodology (e.g., open-field vs. forced-swim tests) and report effect sizes with 95% confidence intervals .
Q. How can discrepancies in reported receptor binding affinities be minimized?
- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) and use reference ligands with well-characterized Ki values. Report results using the Cheng-Prusoff equation to correct for ligand concentration .
Q. Experimental Design and Reporting Standards
Q. What are the best practices for documenting this compound research to ensure reproducibility?
- Methodological Answer :
- In-text protocols: Detail synthesis, purification, and analytical conditions (e.g., GC-MS ion source temperature, collision energy) .
- Supplemental data: Include raw spectral files, chromatograms, and statistical code .
- Ethics compliance: For in vivo studies, specify animal welfare protocols and participant selection criteria (if applicable) .
Q. How should researchers design studies to investigate this compound’s long-term neurotoxicity?
- Methodological Answer : Use longitudinal designs with repeated behavioral assessments and post-mortem histopathology (e.g., hippocampal neuron counts). Pair with transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., apoptosis, synaptic plasticity) .
Q. Tables for Methodological Reference
Analytical Method Comparison |
---|
Technique |
GC-MS |
LC-MS/MS |
FTIR |
Receptor Binding Assay Design |
---|
Target |
NMDA |
σ1/σ2 |
属性
CAS 编号 |
36794-52-2 |
---|---|
分子式 |
C19H23N |
分子量 |
265.4 g/mol |
IUPAC 名称 |
1-(1,2-diphenylethyl)piperidine |
InChI |
InChI=1S/C19H23N/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
InChI 键 |
JQWJJJYHVHNXJH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
同义词 |
1-(1,2-diphenylethyl)piperidine diphenidine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。